
(3-((4-chlorophényl)imino)cyclohex-1-ényl)(4-chlorophényl)amine, chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride is a chemical compound known for its potential applications in research and development. It is characterized by the presence of two 4-chlorophenyl groups attached to a cyclohexene ring through an imino linkage. This compound is primarily used in scientific research and is not intended for human or veterinary use .
Applications De Recherche Scientifique
(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not approved for clinical use.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride typically involves the following steps:
Formation of the imine linkage: This step involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of an acid catalyst to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the cyclohexene ring.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl groups, using reagents such as sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride involves its interaction with specific molecular targets. The imino and 4-chlorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in research studies .
Comparaison Avec Des Composés Similaires
(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride can be compared with similar compounds such as:
(3-((4-Bromophenyl)imino)cyclohex-1-enyl)(4-bromophenyl)amine, hydrochloride: This compound has bromine atoms instead of chlorine, which may affect its chemical reactivity and biological activity.
(3-((4-Fluorophenyl)imino)cyclohex-1-enyl)(4-fluorophenyl)amine, hydrochloride: The presence of fluorine atoms can influence the compound’s properties, including its stability and interactions with molecular targets.
The uniqueness of (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride lies in its specific chemical structure and the presence of chlorine atoms, which contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
4-chloro-N-[3-(4-chlorophenyl)iminocyclohexen-1-yl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2.ClH/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16;/h4-12,21H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRIUGMDNGWJOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=NC2=CC=C(C=C2)Cl)C1)NC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
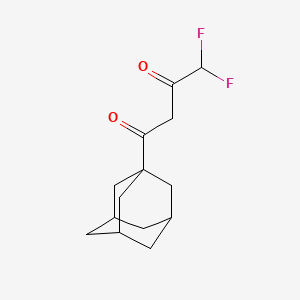
![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)
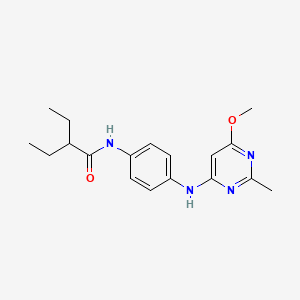
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2365964.png)
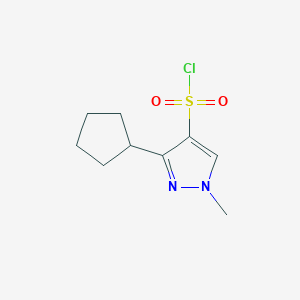
![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)
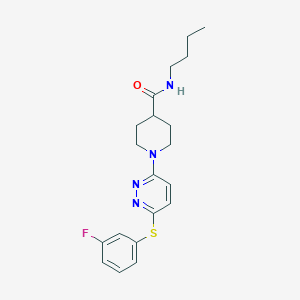
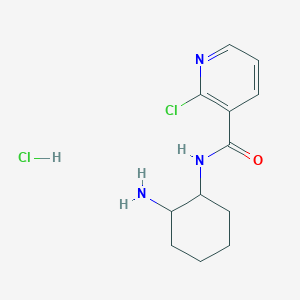
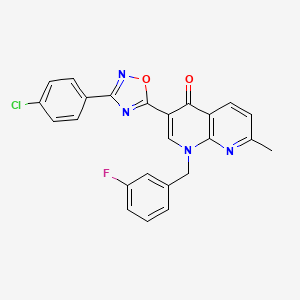
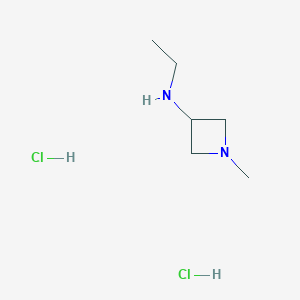

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/new.no-structure.jpg)
